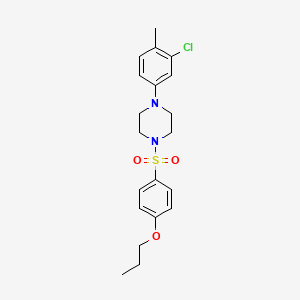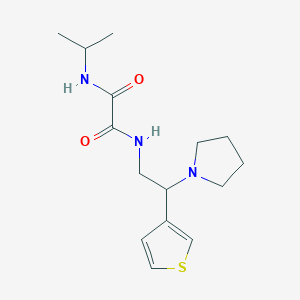
2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide is related to the broader family of quinoline derivatives, which have been synthesized and characterized through various chemical reactions. A study detailed the synthesis of quinoline derivatives through the reaction of 8-hydroxyquinoline with methyl chloroacetate, followed by condensation with hydrazine hydrate to afford carbohydrazide. These compounds were characterized by spectroscopic techniques and elemental analyses, highlighting the methodological approach to create complex quinoline structures for scientific research applications (Saeed, Abbas, Ibrar, & Bolte, 2014).
Antimicrobial Activity
Another significant application of quinoline derivatives includes their evaluation for antimicrobial properties. Research on substituted 1,2,3-triazoles containing the quinoline moiety synthesized from 4-azido-2,8-bistrifluoromethylquinoline revealed that these compounds exhibit a broad spectrum of antimicrobial activity against various strains. The study indicated that the nature of the substituent on the triazole ring significantly influences antimicrobial efficacy, with certain compounds displaying significant activity at low concentrations (Sumangala, Poojary, Chidananda, Fernandes, & Kumari, 2010).
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer potential. A new quinazolinone-based derivative showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent. The compound demonstrated significant cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells, indicating its promise for therapeutic applications in cancer treatment (Riadi, Alamri, Geesi, Anouar, et al., 2021).
Antimicrobial and Antifungal Activity
Further research into quinazolin-4(3H)-one derivatives prepared from 6-iodo-2-phenylquinazolin-4(3H)-one showed excellent broad-spectrum antimicrobial activity, with certain compounds being particularly effective against Candida albicans and Pseudomonas aeruginosa. These findings underscore the potential of quinoline derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Alafeefy, 2008).
Properties
IUPAC Name |
2-(4-ethylphenyl)-6-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-3-13-5-7-14(8-6-13)18-11-16(19(23)22-20)15-10-12(2)4-9-17(15)21-18/h4-11H,3,20H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUERZKUNGIXAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



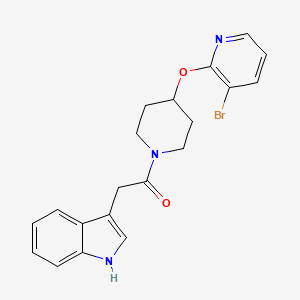
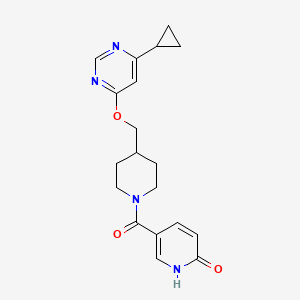
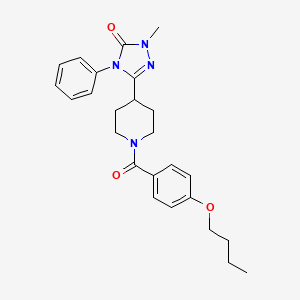
![BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B2943843.png)
![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)


